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molecular formula C11H9NO3S B8347916 2-(2-Hydroxymethyl-phenyl)-thiazole-4-carboxylic acid

2-(2-Hydroxymethyl-phenyl)-thiazole-4-carboxylic acid

Cat. No. B8347916
M. Wt: 235.26 g/mol
InChI Key: XSVVVALTWSGSNM-UHFFFAOYSA-N
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Patent
US07645773B2

Procedure details

To a solution of 2-(2-hydroxymethyl-phenyl)-thiazole-4-carboxylic acid, ethyl ester (1.3 g) in THF (5 mL) was added an aqueous solution of LiOH:H2O (472 mg in 5 mL water) and the resulting biphasic mixture was stirred vigorously at room temperature for 3 h. The reaction mixture was then acidified with 1N HCl, diluted with water and extracted three times with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate and then concentrated. The crude product was dissolved in a small amount of ethyl acetate and precipitated by addition of hexanes to give 2-(2-hydroxymethyl-phenyl)-thiazole-4-carboxylic acid (926 mg) as a light yellow solid. HRMS calcd for Cl1H9NO3S (M+) 235.0303, observed 235.0302.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[S:10][CH:11]=[C:12]([C:14]([O:16]CC)=[O:15])[N:13]=1.[Li+].[OH-].Cl>C1COCC1.O>[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[S:10][CH:11]=[C:12]([C:14]([OH:16])=[O:15])[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)C=1SC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in a small amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
precipitated by addition of hexanes

Outcomes

Product
Name
Type
product
Smiles
OCC1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 926 mg
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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